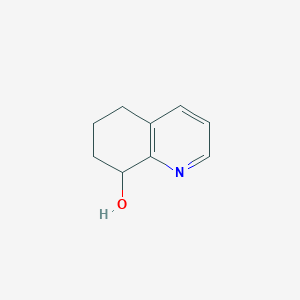

5,6,7,8-Tetrahydroquinolin-8-ol

Descripción general

Descripción

Synthesis Analysis

The synthesis of enantiomerically pure 5,6,7,8-Tetrahydroquinolin-8-ol involves lipase-catalyzed kinetic acetylation, yielding high chemical yields and enantiomerically pure forms through mesylation and subsequent substitution reactions (Uenishi & Hamada, 2002). Additionally, concise one-pot synthesis methods have been developed for producing tetrahydroquinolines with trifluoromethyl groups, showcasing the compound's adaptability in synthesizing metabolically stable chemotypes (Johnson et al., 2013).

Molecular Structure Analysis

Studies on the molecular and crystal structures of tetrahydroquinoline derivatives provide insights into their stereochemistry and potential for forming diverse chemical entities. X-ray diffraction analysis of new tetrahydroisoquinolines elucidates the configurations conducive to further chemical modifications and applications in various fields (Marae et al., 2021).

Chemical Reactions and Properties

Tetrahydroquinolines undergo various chemical reactions, enabling the synthesis of substituted derivatives such as carboxamides, thiocarboxamides, and thioethers, demonstrating their reactivity and functional group compatibility (Curran & Shepherd, 1976). The ability to undergo dynamic kinetic resolutions highlights their potential in producing enantiomerically pure compounds through enzymatic processes (Crawford et al., 2007).

Aplicaciones Científicas De Investigación

Actividad Anticancerígena

5,6,7,8-Tetrahydroquinolin-8-ol: ha sido evaluado por su potencial en el tratamiento del cáncer. Estudios han demostrado que los derivados de este compuesto pueden inhibir el crecimiento y la proliferación de células de cáncer colorrectal al inducir estrés celular a través de especies reactivas de oxígeno (ROS) . Este compuesto altera el equilibrio de la supervivencia celular, lo que lleva a la autofagia a través de la vía de señalización PI3K/AKT/mTOR, lo que sugiere su potencial como un compuesto principal en el descubrimiento de fármacos contra el cáncer .

Propiedades Antimicrobianas

Los compuestos estructuralmente relacionados con This compound han demostrado una actividad antimicrobiana significativa. Se ha descubierto que bloquean eficazmente la biogénesis de los pilis en Escherichia coli uropatógena, que es responsable de las infecciones del tracto urinario . Esto destaca la aplicación potencial del compuesto en el desarrollo de nuevos agentes antimicrobianos.

Capacidades antioxidantes

La estructura de This compound sugiere que puede poseer propiedades antioxidantes. Los antioxidantes juegan un papel crucial en la protección de las células contra el daño oxidativo, y este compuesto podría utilizarse en investigaciones centradas en enfermedades relacionadas con el estrés oxidativo .

Efectos Neuroprotectores

Debido a su potencial actividad antioxidante, This compound también puede investigarse para efectos neuroprotectores. Los compuestos con propiedades antioxidantes a menudo se estudian por su capacidad para proteger las células neuronales contra el estrés oxidativo, que está implicado en enfermedades neurodegenerativas .

Interacción del enantiómero con los objetivos biológicos

La naturaleza quiral de This compound permite la síntesis de formas enantiopuras, que pueden interactuar de manera diferente con los objetivos biológicos. Esta propiedad es particularmente útil para evaluar el efecto del compuesto en varias líneas celulares tumorales humanas, proporcionando información sobre el desarrollo de fármacos contra el cáncer más efectivos .

Síntesis química y desarrollo de fármacos

This compound: sirve como un bloque de construcción importante en la síntesis química. Se utiliza en la síntesis total de moléculas complejas, como la desoxicodeína-D, y puede ser un intermedio clave en el desarrollo de nuevos productos farmacéuticos .

Safety and Hazards

Propiedades

IUPAC Name |

5,6,7,8-tetrahydroquinolin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c11-8-5-1-3-7-4-2-6-10-9(7)8/h2,4,6,8,11H,1,3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCQHYOBSOVFBEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)C=CC=N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10473423 | |

| Record name | 5,6,7,8-tetrahydroquinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10473423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

14631-46-0 | |

| Record name | 8-Hydroxy-5,6,7,8-tetrahydroquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14631-46-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,6,7,8-tetrahydroquinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10473423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 14631-46-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

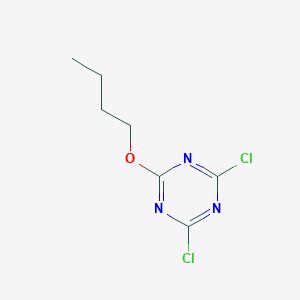

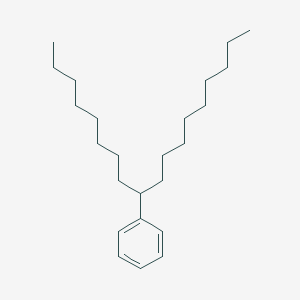

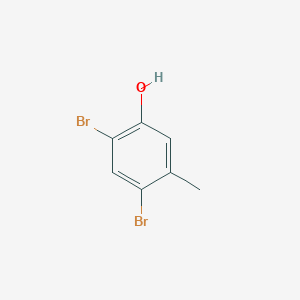

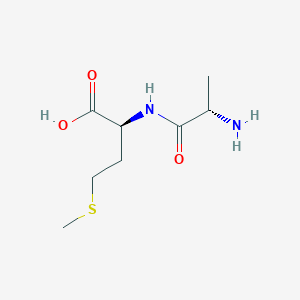

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is significant about the synthesis of enantiomerically pure 5,6,7,8-Tetrahydroquinolin-8-ol?

A: The synthesis of enantiomerically pure (S)-5,6,7,8-tetrahydroquinolin-8-ol [(S)-1] and (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline [(R)-2] has been achieved through lipase-catalyzed kinetic acetylation of the racemic mixture [, ]. This is significant because it provides a way to obtain both enantiomers with excellent chemical yields, which is crucial for developing chiral drugs and other biologically active compounds.

Q2: How can enantiomerically pure this compound be further modified?

A: Research demonstrates that the (R)-enantiomer can undergo various transformations [, ]. For instance, mesylation of (R)-5,6,7,8-tetrahydroquinolin-8-ol, followed by substitution reactions with nucleophiles like azide, thioacetate, dimethyl malonate anions, and benzylamine, yields enantiomerically pure substituted derivatives with inverted configuration.

Q3: What are the potential applications of the modified this compound derivatives?

A: The research highlights the potential of these derivatives as chiral building blocks for synthesizing more complex molecules [, ]. The ability to introduce various substituents at the 8-position with controlled stereochemistry makes these compounds valuable starting materials for medicinal chemistry and drug discovery. For instance, the (S)-enantiomer can be converted to 5,6,7,8-tetrahydroquinolin-8-yl thioether derivatives, which may possess diverse biological activities.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.